4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid is an aromatic ether compound known for its unique structure and significant iodine content
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid typically involves the iodination of phenolic compounds. The process begins with the iodination of 4-hydroxyphenol to produce 4-hydroxy-3-iodophenol. This intermediate is then reacted with 3,5-diiodobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions to substitute the iodine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenolic compounds.
Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in thyroid-related disorders due to its iodine content.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its biological activity, potentially affecting thyroid hormone pathways and other iodine-dependent processes. The phenolic hydroxyl group may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Triiodothyroacetic acid: Another iodine-rich compound with similar structural features.
Levothyroxine: A thyroid hormone analog with therapeutic applications.
Liothyronine: Another thyroid hormone analog used in medical treatments.
Uniqueness
4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid is unique due to its specific arrangement of iodine atoms and phenolic groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-hydroxy-3-iodophenoxy)-3,5-diiodobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7I3O4/c14-8-5-7(1-2-11(8)17)20-12-9(15)3-6(13(18)19)4-10(12)16/h1-5,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBAPYAPOWTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C(=O)O)I)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7I3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.